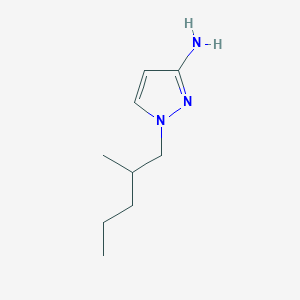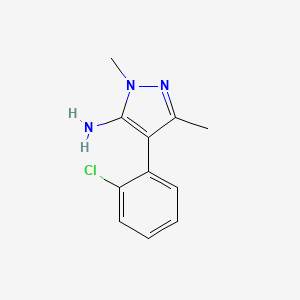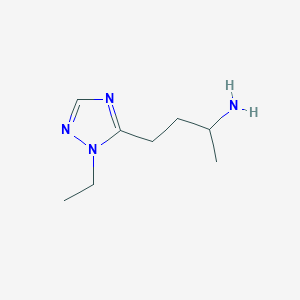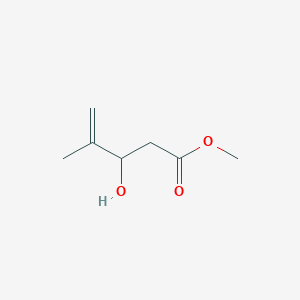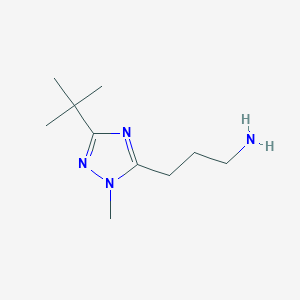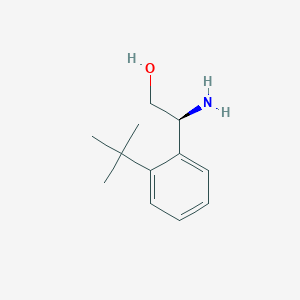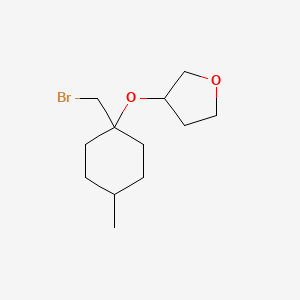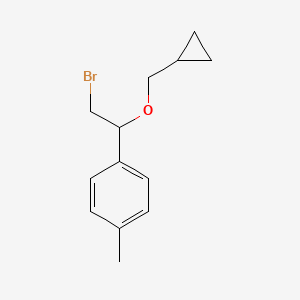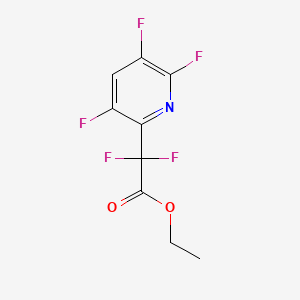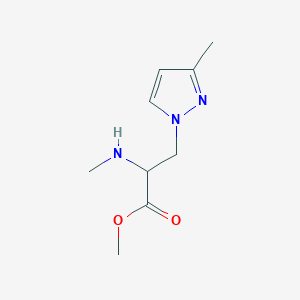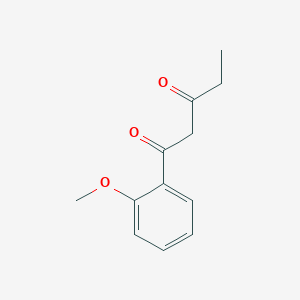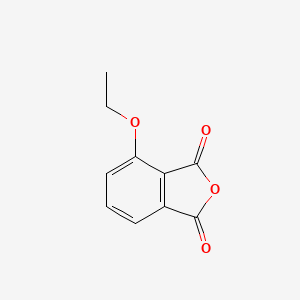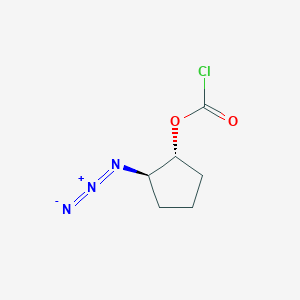
6-(Isopropyl(methyl)amino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[methyl(propan-2-yl)amino]hexanoic acid is a synthetic organic compound with a molecular structure that includes a hexanoic acid backbone substituted with a methyl(propan-2-yl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[methyl(propan-2-yl)amino]hexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexanoic acid.
Amidation: Hexanoic acid is reacted with methyl(propan-2-yl)amine under acidic or basic conditions to form the amide intermediate.
Hydrolysis: The amide intermediate is then hydrolyzed to yield 6-[methyl(propan-2-yl)amino]hexanoic acid.
Industrial Production Methods
In an industrial setting, the production of 6-[methyl(propan-2-yl)amino]hexanoic acid may involve:
Large-Scale Amidation: Utilizing large reactors to carry out the amidation reaction efficiently.
Purification: Employing techniques such as crystallization or distillation to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-[methyl(propan-2-yl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Results in various substituted derivatives.
Aplicaciones Científicas De Investigación
6-[methyl(propan-2-yl)amino]hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-[methyl(propan-2-yl)amino]hexanoic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-aminohexanoic acid: A structurally similar compound with an amino group instead of the methyl(propan-2-yl)amino group.
6-aminocaproic acid: Another related compound with similar chemical properties.
Uniqueness
6-[methyl(propan-2-yl)amino]hexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
6-[methyl(propan-2-yl)amino]hexanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-9(2)11(3)8-6-4-5-7-10(12)13/h9H,4-8H2,1-3H3,(H,12,13) |
Clave InChI |
VRUKNPVQMNBSKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)
